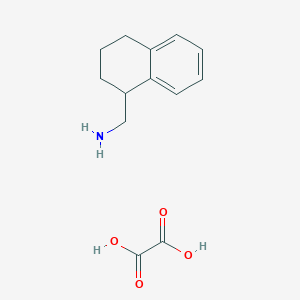

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate

Beschreibung

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate is a bicyclic amine derivative where a methanamine group is attached to the 1-position of the tetrahydronaphthalene (tetralin) ring, forming an oxalate salt. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications.

Eigenschaften

IUPAC Name |

oxalic acid;1,2,3,4-tetrahydronaphthalen-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.C2H2O4/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;3-1(4)2(5)6/h1-2,4,7,10H,3,5-6,8,12H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWWZHCMHDLUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate typically involves the following steps:

Formation of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine: This can be achieved by the reduction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)nitroethane using hydrogen gas in the presence of a palladium catalyst.

Formation of the Oxalate Salt: The resulting (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile reagent in laboratory settings. Notably:

- Oxidation : The amine group can be oxidized to yield nitroso or nitro derivatives.

- Reduction : It can be reduced to form corresponding amines.

- Substitution Reactions : The amine group can participate in nucleophilic substitutions with alkyl halides and acyl chlorides .

Biology

Research into the biological activity of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate is ongoing. Preliminary studies suggest potential interactions with biological molecules that may influence their structure and function. The hydrophobic nature of the tetrahydronaphthalene ring system could enhance binding affinity to specific targets within biological systems.

Medicine

The compound is being investigated for its therapeutic properties. It may serve as a precursor for pharmaceutical compounds or exhibit direct biological activity that could be harnessed for drug development. Its unique chemical structure allows for modifications that may enhance efficacy or reduce side effects in therapeutic applications .

Industrial Applications

In the chemical industry, (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds. Its reactivity profile makes it suitable for a variety of industrial processes .

A study evaluated the interaction of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate with various enzymes and receptors to assess its potential as a therapeutic agent. Results indicated significant binding affinity to certain targets associated with neurological disorders.

Case Study 2: Synthetic Applications

Research demonstrated the utility of this compound in synthesizing novel derivatives through substitution reactions. The study highlighted its role as a precursor in developing compounds with enhanced pharmacological profiles.

Wirkmechanismus

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The tetrahydronaphthalene ring system provides a hydrophobic environment, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

a. (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine Hydrochloride

- Structural Difference : Methanamine group at the 2-position instead of 1-position.

- Pharmacological Impact : Positional isomerism can alter receptor binding. For example, 2-substituted analogs may exhibit different affinities for serotonin receptors compared to 1-substituted derivatives .

- Physicochemical Properties: Molecular weight = 211.74 g/mol (hydrochloride salt) vs. Hydrochloride salts generally have higher aqueous solubility than oxalates .

b. N,N-Dimethyl-1-(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine

- Structural Difference : Dimethylation of the amine group and 2-position substitution.

- This modification is common in CNS-targeting drugs .

Substituent Variations

a. (1-Methyl-1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine Hydrochloride

- Structural Difference : Methyl group at the 1-position adjacent to the methanamine.

- Molecular weight = 211.73 g/mol (hydrochloride) .

b. 2-(1,2,3,4-Tetrahydronaphthalen-2-YL)ethan-1-amine Hydrochloride

Salt Forms

a. Tetryzoline Hydrochloride Impurity (Oxalate Form)

- Comparison: The impurity N-2 (aminoethyl)-1,2,3,4-tetrahydro-1-napthamide oxalate shares the oxalate counterion with the target compound. Oxalate salts are less common in pharmaceuticals but may offer tailored crystallization properties .

b. Hydrochloride vs. Oxalate Salts

Pharmacological Analogs

a. Tricyclic Psychotropics (e.g., Clozapine, Amitriptyline)

- Functional Similarity: highlights a novel serotonin receptor with high affinity for tricyclics.

- Key Difference : The target compound lacks the tricyclic ring system, which may reduce off-target anticholinergic effects common in traditional tricyclics.

b. TRPM8 Channel Modulators

- Structural Overlap : Tryptamine derivatives with tetralin groups (e.g., compound 14 in ) are studied for TRPM8 modulation. The target compound’s amine group and aromatic system may support similar interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Position | Salt Form | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Target Compound | 1-YL | Oxalate | Not provided | High stability, oxalate salt |

| (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine HCl | 2-YL | Hydrochloride | 211.74 | Enhanced solubility |

| (1-Methyl-1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine HCl | 1-YL + methyl | Hydrochloride | 211.73 | Steric protection |

| Tetryzoline Impurity Oxalate | N/A | Oxalate | Not provided | Pharmaceutical impurity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate for higher purity and yield?

- Methodological Answer : The synthesis of this compound can be optimized by adapting nucleophilic substitution reactions under basic conditions, similar to structurally related amines (e.g., triazole derivatives). Use solvents like dimethylformamide (DMF) with potassium carbonate to facilitate the reaction, and employ continuous flow reactors for scalability . Purification techniques such as recrystallization or chromatography (e.g., reverse-phase HPLC) are critical to achieving high purity. Separation technologies like membrane filtration (CRDC subclass RDF2050104) may enhance yield in large-scale lab preparations .

Q. What analytical techniques are most suitable for characterizing (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, combine HPLC with UV-Vis detection and thermogravimetric analysis (TGA) to evaluate oxalate stability. Toxicological screening should include GC-MS for detecting degradation byproducts .

Q. How should researchers design initial toxicity studies for this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing in rodent models, focusing on oral and dermal exposure routes. Monitor systemic effects (hepatic, renal, respiratory) using histopathology and serum biomarkers (e.g., ALT, creatinine). Include dose-response curves and negative controls to establish baseline data. Prioritize in vitro assays (e.g., Ames test for mutagenicity) before advancing to in vivo models .

Advanced Research Questions

Q. How can structural modifications of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate enhance its biological or chemical properties?

- Methodological Answer : Introduce substituents at the tetrahydronaphthalene ring (e.g., halogens, methyl groups) to modulate lipophilicity and bioavailability. Replace the oxalate counterion with other acids (e.g., succinate) to improve solubility. Computational modeling (e.g., DFT for electronic properties) and SAR studies can predict activity changes. Compare results to analogous compounds (e.g., triazole derivatives) to validate trends .

Q. What strategies resolve contradictions in reported data on the compound’s reactivity or biological activity?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., solvent polarity, temperature) causing discrepancies. Reproduce experiments under standardized conditions (e.g., ICH guidelines) and validate findings using orthogonal assays (e.g., enzymatic vs. cellular assays). Apply statistical tools (e.g., ANOVA) to isolate confounding factors. Cross-reference with toxicokinetic data to clarify dose-dependent effects .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with receptors. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, while cryo-EM or X-ray crystallography visualizes protein-ligand interactions. Pair these with knock-out cell models to confirm target specificity. Align hypotheses with broader theoretical frameworks (e.g., enzyme inhibition kinetics) .

Q. What advanced separation techniques improve isolation of enantiomers or diastereomers of this compound?

- Methodological Answer : Employ chiral stationary phases in HPLC (e.g., cyclodextrin-based columns) for enantiomeric resolution. Simulated moving bed (SMB) chromatography enhances throughput for industrial-scale separations. For diastereomers, optimize solvent systems in countercurrent chromatography (CCC). Validate purity using polarimetry and circular dichroism (CD) spectroscopy .

Methodological Framework Integration

- Theory-Driven Research : Link studies to conceptual frameworks such as QSAR (quantitative structure-activity relationships) for predictive modeling or free-energy perturbation (FEP) for binding affinity calculations. This ensures alignment with academic standards and reproducibility .

- Experimental Design : Use CRDC classifications (e.g., RDF2050108 for process control in chemical engineering) to standardize protocols and ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.